(2Z)-N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-27-20-8-14(9-21(28-2)23(20)29-3)4-7-22(26)24-12-16-11-18(32-25-16)15-5-6-17-19(10-15)31-13-30-17/h4-11H,12-13H2,1-3H3,(H,24,26)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZHUHUDXMRPD-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
This compound features a benzodioxole ring , an oxazole ring , and a trimethoxyphenyl group . The synthesis typically involves several steps starting from commercially available precursors. Common methods include:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
- Introduction of the Oxazole Ring : Conducted via condensation reactions.
- Coupling with Trimethoxyphenyl Group : Utilizes specific bases and solvents to facilitate the reaction.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The benzodioxole structure may influence receptor interactions, leading to altered signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to (2Z)-N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibit significant antioxidant properties. These effects are crucial in mitigating oxidative stress-related damage in cells.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Neuroprotective Effects
There is evidence supporting the neuroprotective potential of this compound. It may protect neuronal cells from oxidative damage and excitotoxicity, which are critical in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity using DPPH assay; the compound showed significant scavenging activity compared to standard antioxidants. |
| Study 2 | Evaluated anticancer effects on breast cancer cell lines; results indicated a dose-dependent inhibition of cell proliferation. |
| Study 3 | Assessed neuroprotective effects in an animal model of Parkinson's disease; demonstrated reduced neuronal loss and improved motor function. |
Comparative Analysis
The biological activity of (2Z)-N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| Compound A | Stronger antioxidant but less effective against cancer cells. |
| Compound B | Exhibits neuroprotective effects but lacks significant antioxidant properties. |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations :
- Trimethoxyphenyl Group : Shared with combretastatin analogs (), this group is linked to antitubulin activity via hydrophobic interactions with β-tubulin . The target compound retains this motif but replaces the oxazolone with a benzodioxole-oxazole system.
- Benzodioxole vs. Oxazolone : The benzodioxole in the target compound may confer improved metabolic resistance compared to oxazolone derivatives, which are prone to hydrolysis .
Preparation Methods
Core Structural Segmentation
The target molecule comprises three primary segments:
-
Isoxazole ring (5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl)methyl group.
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α,β-Unsaturated amide backbone (prop-2-enamide).
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3,4,5-Trimethoxyphenyl substituent .
Retrosynthetically, the molecule can be dissected into two key intermediates:
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Intermediate A : 5-(2H-1,3-Benzodioxol-5-yl)-3-(aminomethyl)-1,2-oxazole.
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Intermediate B : (2Z)-3-(3,4,5-Trimethoxyphenyl)acrylic acid.
The amide coupling of these intermediates forms the final product.
Synthesis of Intermediate A: 5-(2H-1,3-Benzodioxol-5-yl)-3-(Aminomethyl)-1,2-Oxazole
Isoxazole Ring Formation via Cyclocondensation
The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.
Procedure :
-
Nitrile Oxide Generation :
-
Cycloaddition :
Optimization Notes :
Alternative Route: Suzuki-Miyaura Coupling
For scalability, a palladium-catalyzed cross-coupling strategy is employed:
-
Borylation :
-
Coupling :
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 85% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 78% |
Synthesis of Intermediate B: (2Z)-3-(3,4,5-Trimethoxyphenyl)Acrylic Acid
Knoevenagel Condensation
The α,β-unsaturated acid is prepared via condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid.
Procedure :
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3,4,5-Trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and piperidine (catalyst) are refluxed in pyridine for 6 hours.
-
Yield : 82–85% after acid precipitation.
Stereoselectivity :
Microwave-Assisted Synthesis
To reduce reaction time:
Amide Coupling to Form the Final Product
Carbodiimide-Mediated Coupling
Intermediate A and B are coupled using EDCI/HOBt:
Side Reactions :
Mixed Anhydride Method
For industrial-scale production:
-
Reagents : Isobutyl chloroformate, N-methylmorpholine in THF at -15°C.
-
Yield : 70% with >99% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J=15.6 Hz, 1H, CH=CO), 6.85 (s, 2H, ArH), 6.78 (s, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.45 (d, J=5.6 Hz, 2H, CH₂NH), 3.88 (s, 6H, OCH₃), 3.84 (s, 3H, OCH₃).
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HRMS : m/z [M+H]⁺ calcd. for C₂₄H₂₅N₂O₈: 481.1609; found: 481.1613.
Industrial-Scale Optimization Challenges
Solvent Selection
Q & A
Q. What are the key structural features influencing reactivity and biological activity?
The compound contains three critical motifs:
- Benzodioxole-oxazole core : Enhances π-π stacking with aromatic residues in biological targets, as observed in structurally similar thiazolo-triazole analogs .
- 3,4,5-Trimethoxyphenyl group : Increases lipophilicity (logP ~3.2) and membrane permeability, critical for cellular uptake .
- (Z)-Enamide configuration : Ensures proper spatial alignment for hydrogen bonding with target proteins (e.g., tubulin’s β-subunit) . Methodology: Compare analogs via molecular docking (AutoDock) and measure logP values using reverse-phase HPLC .
Q. What multi-step synthetic routes are recommended for synthesis?
A validated protocol involves:
- Formation of oxazole intermediate : React 2H-1,3-benzodioxol-5-carbaldehyde with hydroxylamine under acidic conditions (HCl, ethanol, reflux, 12 h) .
- Reductive amination : Couple the oxazole-3-carbaldehyde with methylamine using NaBH4 in THF (0°C to RT, 4 h) .
- Knoevenagel condensation : React the amine intermediate with 3,4,5-trimethoxyphenylacetic acid using DCC/DMAP in dry DCM (N₂, 24 h) . Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) with >95% purity confirmed by ¹H NMR .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for the (Z)-configured enamide?
- Catalytic asymmetric synthesis : Use chiral palladium catalysts (e.g., (R)-BINAP-PdCl₂) in Heck coupling reactions (yield: 78–82%, ee: 94%) .
- Photochemical control : Irradiate at 365 nm in acetonitrile to favor Z-isomer formation (85:15 Z/E ratio) . Validation: Monitor reaction progress via chiral HPLC (Chiralpak IA column) and compare retention times with racemic standards .
Q. How to resolve contradictions in reported biological activity between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability. Address via:
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Prodrug optimization : Introduce acetyl groups to phenolic -OH sites to enhance metabolic stability (e.g., 2.3-fold increase in half-life) .
- 3D tumor spheroid assays : Use HT-29 colon cancer spheroids to bridge in vitro-in vivo efficacy gaps .
Q. What computational strategies predict binding modes to tubulin?
- Molecular docking : Use β-tubulin (PDB 1SA0) with AutoDock Vina; focus on the colchicine-binding site (ΔG ≤ -9.2 kcal/mol) .
- MD simulations : Run 100 ns trajectories (NAMD) to assess binding stability; RMSD < 2.0 Å indicates robust interactions .
- Pharmacophore mapping : Align with known tubulin inhibitors (e.g., combretastatin A-4) to identify critical hydrogen bonds (e.g., βVal238) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Enamide Formation
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Oxazole formation | NH₂OH·HCl, EtOH, HCl, reflux | 68% | 90% | |
| Reductive amination | NaBH₄, THF, 0°C→RT | 82% | 95% | |
| Knoevenagel condensation | DCC/DMAP, DCM, N₂ | 75% | 97% |
Q. Table 2. Biological Activity Comparison of Structural Analogs
| Analog Structure | IC₅₀ (μM) in vitro | Half-life in vivo (h) | Key Modification |
|---|---|---|---|
| Parent compound | 0.45 ± 0.12 | 1.8 | N/A |
| Acetylated prodrug | 0.51 ± 0.09 | 4.2 | Phenolic -OH acetylation |
| Trimethoxy → dimethoxy | 1.2 ± 0.3 | 0.9 | Reduced methoxy groups |
| Data sourced from tubulin polymerization assays and murine pharmacokinetic studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
